1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Description
Properties
IUPAC Name |
1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N7O2/c21-20(22,23)32-14-9-7-13(8-10-14)26-19(31)29-30-17(15-5-1-3-11-24-15)27-28-18(30)16-6-2-4-12-25-16/h1-12H,(H2,26,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLBVYFOKZDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Molecular Formula: C15H15N7
Molecular Weight: 293.33 g/mol
IUPAC Name: this compound
InChI Key: DSHGYPZMUJPLBX-WQRHYEAKSA-N
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring: Cyclization with hydrazine and a suitable nitrile.
- Substitution with Pyridine Groups: Palladium-catalyzed cross-coupling reactions introduce pyridine moieties.
- Introduction of the Urea Group: The final step involves urea formation through reaction with appropriate isocyanates.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to specific sites on target proteins, thereby modulating their activity. The triazole and pyridine rings enhance its binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
Anticancer Properties
Studies have demonstrated that this compound has potential anticancer effects through:
- Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.
Case Studies
-
Antioxidant Activity : A study evaluated the antioxidant capacity using the DPPH radical scavenging method, showing that the compound significantly reduced DPPH radicals compared to ascorbic acid.
Compound IC50 (µM) Ascorbic Acid 25 Target Compound 15 - Enzyme Inhibition : Inhibition studies against acetylcholinesterase revealed that the compound could inhibit enzyme activity by up to 70% at a concentration of 50 µM.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
Substituent Impact on Yield: Thiazole-urea derivatives with piperazine substituents (e.g., 9h, 9i) exhibit higher yields (80.9–83.4%) compared to those with chloromethyl groups (e.g., 8h, 57.6%), likely due to steric or reactivity challenges in introducing chloromethyl moieties . The triazine-urea derivative 14 shows a notably low yield (27%), attributed to the complexity of synthesizing morpholine-substituted triazines .
However, 9h replaces the triazole-pyridine core with a thiazole-piperazine system, altering polarity and hydrogen-bonding capacity .
Molecular Weight Trends :
- The triazine-urea 14 has the highest molecular weight (498.4 Da) due to the morpholine-triazine scaffold, while simpler phenyl-thiazole ureas (e.g., 9i ) are lighter (394.2 Da). The target compound’s molecular weight is expected to fall between these values, influenced by its pyridine-triazole core .
Functional Group Comparisons
Triazole vs. Thiazole/Triazine Cores :
- The target’s 1,2,4-triazole core provides a planar, aromatic system conducive to π-π stacking interactions, whereas thiazole (e.g., 9h ) and triazine (e.g., 14 ) cores offer varying electronic profiles and steric bulk.
- Piperazine in 9h introduces basicity and solubility, contrasting with the target’s pyridine rings, which may favor metal coordination or rigid conformational locking .
- Trifluoromethoxy vs. Halogenated Phenyl Groups: The 4-(trifluoromethoxy)phenyl group in the target and 8h/9h provides metabolic resistance compared to non-fluorinated analogs (e.g., 9i). In contrast, 14 uses 2,4-difluorophenyl, which may enhance selectivity in kinase targets due to reduced steric hindrance .
Preparation Methods
Hydrazine-Formamide Cyclization
The 1,2,4-triazole scaffold is synthesized using methods adapted from hydrazine-formamide reactions. Modifications include substituting hydrazine with 2-hydrazinylpyridine to introduce pyridyl groups.
Procedure :
- React 2-hydrazinylpyridine (2 mol) with formamide (4 mol) at 160–180°C under atmospheric pressure.
- Remove ammonia and water via distillation.
- Purify via recrystallization in methyl ethyl ketone.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity | >90% |
Alternative Cycloaddition Routes
Diaminopyridine derivatives undergo cyclization with trimethyl orthoformate in acetic acid to yield triazoles. This method avoids high temperatures but requires stoichiometric acid.
Preparation of 4-(Trifluoromethoxy)phenyl Isocyanate
Triphosgene-Mediated Synthesis
4-(Trifluoromethoxy)aniline reacts with triphosgene in dichloromethane with triethylamine:
- Add triphosgene (0.4 eq) to aniline (1 eq) in CH₂Cl₂ at 0°C.
- Stir for 3–8 hours, then concentrate under vacuum.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 87% | |
| Solvent | Dichloromethane |
Urea Bridge Formation
Isocyanate-Amine Coupling
React 3,5-dipyridin-2-yl-1,2,4-triazol-4-amine with 4-(trifluoromethoxy)phenyl isocyanate in anhydrous THF:
- Mix equimolar amine and isocyanate under nitrogen.
- Stir at 25°C for 12 hours.
- Isolate via filtration and wash with cold ethanol.
Optimization Insight :
Fe₃O₄-Catalyzed Urea Synthesis
A green alternative employs Fe₃O₄ nanoparticles to couple amines directly with urea:
- Combine triazole amine (1 eq), 4-(trifluoromethoxy)aniline (1 eq), and urea (1.5 eq) in p-xylene.
- Add Fe₃O₄ (5 mol%), heat at 140°C for 60 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | |
| Catalyst | Fe₃O₄ |
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethyl acetate/methanol (3:1) to achieve >98% purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.72 (d, 2H, pyridyl), 7.89 (s, 1H, triazole), 7.62 (d, 2H, Ar-H).
- LC-MS : m/z 487.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Isocyanate coupling | 75% | 98% | High | Moderate |
| Fe₃O₄ catalysis | 62% | 95% | Low | High |
The isocyanate route offers superior yield and purity, while Fe₃O₄ catalysis aligns with green chemistry principles.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via coupling reactions involving carbamate intermediates and substituted amines. For example, a general procedure involves reacting 4-nitrophenyl carbamates with aminopyridine derivatives in acetonitrile under mild conditions (room temperature, 4 hours), using potassium phosphate and N,N-diisopropylethylamine as catalysts . Yield optimization requires careful control of solvent polarity (e.g., acetonitrile vs. DMF), stoichiometric ratios (1.0–1.2 equivalents of nucleophiles), and purification by flash chromatography. Elevated temperatures may degrade sensitive functional groups like the trifluoromethoxy moiety.
Basic: Which spectroscopic techniques are critical for confirming its structure?
Answer:
- 1H/13C NMR : Key signals include aromatic protons from pyridine (δ 7.5–8.5 ppm) and triazole (δ 8.0–8.3 ppm), with downfield shifts for urea NH groups (δ 9–10 ppm) .
- IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and triazole C=N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass validation for molecular ions (e.g., [M+H]+) to confirm the presence of heavy atoms like fluorine .
Advanced: How can computational methods predict its biological targets?
Answer:
Virtual docking and QSAR models can identify potential kinase targets (e.g., PI3K/AKT/mTOR pathways) by analyzing structural motifs:
- The triazole ring may act as a hydrogen-bond acceptor.
- The trifluoromethoxy group enhances lipophilicity, influencing membrane permeability .
- Molecular dynamics simulations assess binding stability with ATP-binding pockets, guided by analogs like PTEFb/CDK9 inhibitors .
Advanced: What structure-activity relationships (SAR) are observed in related urea derivatives?
Answer:
- Pyridine Substitution : 2-Pyridyl groups improve solubility and π-π stacking with aromatic residues in enzymes .
- Trifluoromethoxy Position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta positions .
- Triazole Modifications : 1,2,4-Triazole vs. 1,2,3-triazole alters electron density, affecting binding affinity to kinases .
Advanced: How can aqueous solubility be improved without compromising activity?
Answer:
- Formulation Strategies : Use of co-solvents (e.g., PEG-400) or micellar encapsulation, as seen in Pfizer’s aqueous formulations of structurally similar urea derivatives .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring, which hydrolyze in vivo to release the active compound .
Advanced: How to resolve contradictions in reported biological data (e.g., IC50 variability)?
Answer:
- Assay Standardization : Control variables like ATP concentration in kinase assays, as competitive inhibition is ATP-dependent .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in cellular vs. enzymatic activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation of the triazole and urea moieties. Lyophilized forms show greater stability than solutions .
Advanced: What mechanistic studies are needed to elucidate its mode of action?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
